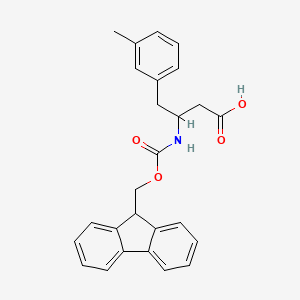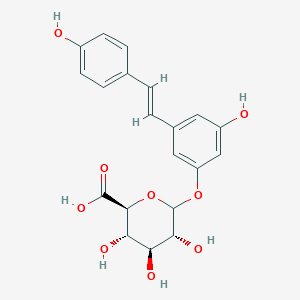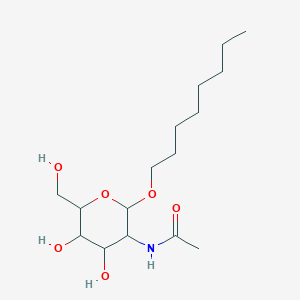
N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: is a carbohydrate-based surfactant widely used in biochemical research. It is known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in the study of membrane protein structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: In an industrial setting, the production of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is used in the synthesis of complex carbohydrates and glycoproteins. It serves as a building block for the preparation of glycosylated compounds .
Biology: In biological research, this compound is employed to solubilize and stabilize membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Medicine: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is investigated for its potential therapeutic applications, including drug delivery systems and as a component in formulations for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties .
Mecanismo De Acción
The mechanism by which Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside exerts its effects involves the interaction with membrane proteins, leading to their solubilization without denaturation. This is achieved through the formation of micelles that encapsulate the hydrophobic regions of the proteins, allowing them to remain in solution . The molecular targets include various membrane proteins, and the pathways involved are related to protein solubilization and stabilization .
Comparación Con Compuestos Similares
Octyl Glucoside: Another carbohydrate-based surfactant used for protein solubilization.
Nonyl Glucoside: Similar in structure but with a longer alkyl chain, providing different solubilization properties.
Decyl Maltoside: A maltoside-based surfactant with applications in membrane protein research.
Uniqueness: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which enhances its ability to solubilize membrane proteins without denaturing them. This makes it particularly valuable in studies requiring the preservation of protein structure and function .
Propiedades
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
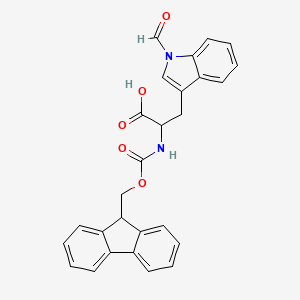
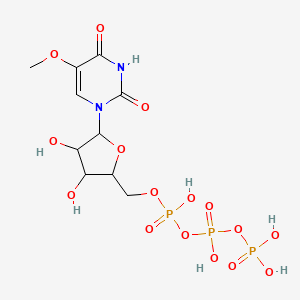

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
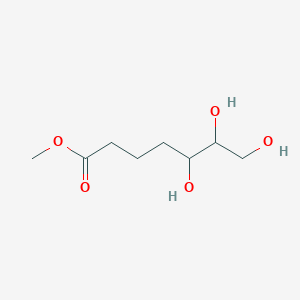
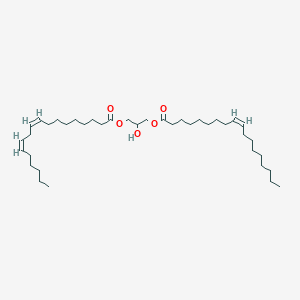
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
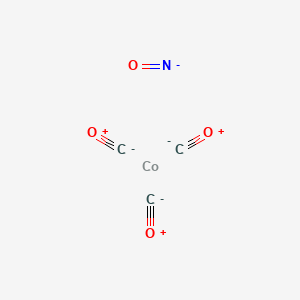
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
